Methyl 5-(1-Ethyl-2-pyrrolyl)isoxazole-3-carboxylate
Description
The compound identified as “MFCD32708637” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and potential uses in various scientific fields. This compound has garnered interest due to its distinctive characteristics and potential for diverse applications.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 5-(1-ethylpyrrol-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-13-6-4-5-9(13)10-7-8(12-16-10)11(14)15-2/h4-7H,3H2,1-2H3 |
InChI Key |
WRAMGFUIWGDJGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C1C2=CC(=NO2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32708637” involves a series of chemical reactions under controlled conditions. The preparation method typically includes the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of “MFCD32708637” is scaled up using advanced techniques. The process involves the use of large reactors and continuous monitoring of reaction parameters. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: “MFCD32708637” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: The common reagents used in the reactions involving “MFCD32708637” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are tailored to facilitate the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of “MFCD32708637” depend on the specific reagents and conditions used. These products are often characterized by advanced analytical techniques to confirm their structure and purity.
Scientific Research Applications
“MFCD32708637” has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, particularly in the development of new drugs. In industry, “MFCD32708637” is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD32708637” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The molecular targets and pathways involved are studied using advanced techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds: “MFCD32708637” can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include those with analogous functional groups or similar molecular frameworks.
Uniqueness: The uniqueness of “MFCD32708637” lies in its specific molecular structure and the resulting properties. This compound may exhibit distinct reactivity, stability, or biological activity compared to its analogs, making it valuable for specific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
